molecular formula C8H13Cl2F3O B3040689 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane CAS No. 231285-83-9

1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane

Cat. No.: B3040689
CAS No.: 231285-83-9
M. Wt: 253.09 g/mol
InChI Key: XSOXUCDHVXCXMG-UHFFFAOYSA-N
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Description

1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane is an organic compound characterized by its unique structure, which includes butoxy, dichloro, and trifluorobutane groups

Preparation Methods

The synthesis of 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane typically involves multi-step organic reactions. One common method includes the reaction of 1-butoxy-2-propanol with chlorinating agents to introduce the dichloro groups, followed by fluorination to achieve the trifluorobutane structure. Industrial production methods often utilize continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to its corresponding alcohols.

    Substitution: Halogen exchange reactions are common, where chlorine atoms can be substituted with other halogens or functional groups using reagents like sodium iodide.

Scientific Research Applications

1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the development of new fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The butoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes, while the dichloro and trifluorobutane groups contribute to its reactivity and stability. These interactions can modulate various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

When compared to similar compounds, such as 1-butoxy-2-propanol and 1-butoxy-4-methoxybenzene, 1-(1-Butoxy)-3,4-dichloro-3,4,4-trifluorobutane stands out due to its unique combination of butoxy, dichloro, and trifluorobutane groups. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it suitable for specialized applications.

Similar Compounds

    1-Butoxy-2-propanol: Known for its use in industrial cleaners and solvents.

    1-Butoxy-4-methoxybenzene: Utilized in the synthesis of aromatic compounds.

    1-Butoxy-2-hydroxypropane: Commonly used in the production of surfactants and emulsifiers.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and properties make it a valuable compound for research and application.

Properties

IUPAC Name

4-butoxy-1,2-dichloro-1,1,2-trifluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Cl2F3O/c1-2-3-5-14-6-4-7(9,11)8(10,12)13/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOXUCDHVXCXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC(C(F)(F)Cl)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Cl2F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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